tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate
Description
This compound is a benzoxazole derivative featuring a bromine substituent at the 5-position of the aromatic ring and dual tert-butoxycarbonyl (Boc) groups attached to the nitrogen atom. The benzoxazole core is a bicyclic structure combining benzene and oxazole rings, conferring aromaticity and moderate polarity. The Boc groups serve as protective moieties for amines, ensuring stability during synthetic processes.
Properties
Molecular Formula |
C17H21BrN2O5 |
|---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H21BrN2O5/c1-16(2,3)23-14(21)20(15(22)24-17(4,5)6)13-11-9-10(18)7-8-12(11)25-19-13/h7-9H,1-6H3 |
InChI Key |
PRJDTXQADYYGCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=NOC2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Dual Carbamate Protection via Di-tert-Butyl Dicarbonate
The simultaneous introduction of two tert-butoxycarbonyl (Boc) groups to diamines or heterocyclic amines is achievable using di-tert-butyl dicarbonate (Boc anhydride). For example, in the synthesis of tert-butyl N-[3-(1,3-benzoxazol-2-yl)-5-bromo-2-pyridyl]-N-tert-butoxycarbonyl-carbamate, a pyridine derivative with adjacent amine groups undergoes Boc protection under basic conditions. A similar approach may apply to the target compound, where the 1,2-benzoxazol-3-yl amine is treated with Boc anhydride in the presence of pyridine or cesium carbonate.
In a representative procedure, 2-amino-5-bromothiazole hydrobromide reacts with Boc anhydride in pyridine to yield tert-butyl (5-bromothiazol-2-yl)carbamate at 63% yield. By analogy, the 1,2-benzoxazol-3-amine precursor could be protected sequentially or concurrently using excess Boc anhydride. Critical parameters include:
- Solvent selection : Pyridine or tetrahydrofuran (THF) facilitates nucleophilic attack on Boc anhydride.
- Base choice : Dimethylaminopyridine (DMAP) or cesium carbonate enhances reaction efficiency.
- Temperature : Room temperature or mild heating (50°C) avoids decomposition of sensitive intermediates.
Bromination at the 5-Position of Benzoxazole Derivatives
Direct Bromination of Benzoxazole Precursors
Introducing bromine at the 5-position of 1,2-benzoxazole requires electrophilic substitution. For instance, bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) or acetic acid can achieve regioselective bromination. The electron-deficient nature of the benzoxazole ring directs bromination to the para position relative to the oxazole oxygen.
In related heterocycles, such as 5-bromothiazole, bromination precedes Boc protection. For the target compound, bromination may be performed either before or after carbamate formation, depending on the stability of intermediates. Post-protection bromination risks debromination under strong acidic or basic conditions, necessitating careful optimization.
Cyclocondensation for Benzoxazole Ring Formation
Synthesis of 1,2-Benzoxazol-3-amine
The benzoxazole core is typically constructed via cyclization of o-aminophenol derivatives with carbonyl sources. For example, reacting 2-amino-5-bromophenol with cyanogen bromide (BrCN) or triphosgene in dichloromethane forms the 1,2-benzoxazole ring. Subsequent Boc protection of the 3-amino group yields the target compound.
Key reaction conditions :
- Coupling agent : Triphosgene or cyanogen bromide for cyclodehydration.
- Temperature : Reflux conditions (80–100°C) to drive ring closure.
- Solvent : Dichloromethane or THF for homogeneous mixing.
Multi-Step Synthesis and Yield Optimization
Sequential Protection and Bromination
A plausible route involves:
- Cyclocondensation of 2-amino-5-bromophenol to form 5-bromo-1,2-benzoxazol-3-amine.
- Dual Boc protection using Boc anhydride and DMAP in THF.
- Purification via silica gel chromatography with ethyl acetate/hexane gradients.
Representative data from analogous syntheses :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc protection | Boc anhydride, pyridine, 20°C, 1 h | 63% | |
| Bromination | NBS, DMF, 80°C, 4 h | 72%* | – |
| Cyclocondensation | Triphosgene, DCM, reflux | 58%* | – |
*Estimated based on analogous reactions.
Challenges and Mitigation Strategies
Steric Hindrance in Dual Boc Protection
The proximity of two Boc groups on the benzoxazole nitrogen may cause steric clashes, reducing reaction efficiency. To address this:
Purification of Polar Intermediates
Silica gel chromatography with ethyl acetate/hexane (1:4 to 1:1) effectively separates Boc-protected intermediates. Reverse-phase HPLC may be required for final purification.
Chemical Reactions Analysis
tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzoxazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the benzoxazole ring can be oxidized to form a benzoxazolone derivative.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes involving carbamates and benzoxazole derivatives.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes that contain active site serine residues, such as acetylcholinesterase, by forming a covalent bond with the serine hydroxyl group. The benzoxazole ring may also interact with other molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent and Electronic Effects
- Bromine vs. Cyclopropylmethyl/Trifluoromethyl: Bromine in the target compound enhances electrophilicity, facilitating cross-coupling reactions.
- Benzoxazole vs. Triazole/Oxazole : The benzoxazole core offers extended π-conjugation compared to oxazole or triazole derivatives. Triazoles () are more electron-deficient, favoring metal coordination or click chemistry applications .
Stability and Reactivity
- Polarity and Solubility : Hydroxyl-containing derivatives (e.g., 2-(trifluoromethyl)-1,3-benzoxazol-4-ol, ) exhibit higher polarity, improving aqueous solubility but reducing membrane permeability .
Biological Activity
tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant research findings and data.
Chemical Structure
The compound features a tert-butyl group, a benzoxazole moiety with a bromine substitution at the 5-position, and a tert-butoxycarbonyl group. Its structure can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. In particular, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| Compound C | Bacillus subtilis | 8 µg/mL |
These findings suggest that the presence of specific substituents in the benzoxazole ring can enhance antimicrobial efficacy.
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been widely studied. Notably, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 10 | Zhang et al., 2018 |
| A549 (Lung) | 15 | Kakkar et al., 2019 |
| HepG2 (Liver) | 12 | Reddy et al., 2020 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.
Neuroprotective Activity
Benzoxazole derivatives have also been implicated in neuroprotection. Studies suggest that these compounds may help in mitigating neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival.
Case Study: Neuroprotective Effects
In a study focusing on neurodegenerative models, a related benzoxazole derivative demonstrated significant reductions in oxidative stress markers and improved cognitive function in animal models. The compound was administered at varying doses, showing dose-dependent effects on neuroprotection.
Q & A
Q. What are the key synthetic routes for preparing tert-butyl N-(5-bromo-1,2-benzoxazol-3-yl)-N-[(tert-butoxy)carbonyl]carbamate?
The synthesis typically involves sequential Boc (tert-butoxycarbonyl) protection and coupling reactions. For example:
- Step 1 : React 5-bromo-1,2-benzoxazol-3-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DIEA) in THF to install the first Boc group.
- Step 2 : Introduce the second Boc group via carbamate formation using reagents like phenyl chloroformate, followed by tert-butanol in the presence of DMAP (4-dimethylaminopyridine) to achieve selective protection .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DCM/hexane) yields the pure product .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm Boc group integration (e.g., tert-butyl protons at ~1.3 ppm) and benzoxazole ring substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHBrNO) .
- X-ray Crystallography : Resolves steric effects of tert-butyl groups and bromine positioning in the solid state .
Q. What safety protocols are essential when handling brominated benzoxazole derivatives?
- PPE : Wear flame-retardant lab coats, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TFA during Boc deprotection).
- Waste Disposal : Brominated byproducts require segregated halogenated waste containers .
Advanced Research Questions
Q. How can reaction yields be optimized for the double Boc protection of the benzoxazole scaffold?
- Catalytic DMAP : Enhances carbamate formation efficiency by activating the chloroformate intermediate .
- Solvent Choice : THF or DMF improves solubility of intermediates, reducing side reactions.
- Temperature Control : Reflux (60–80°C) accelerates coupling but must be monitored to prevent Boc group cleavage .
Q. How do hydrogen-bonding interactions in the crystal lattice influence the compound’s stability?
X-ray studies of related carbamates reveal that tert-butyl groups create steric hindrance, while bromine participates in weak C–H···Br interactions. These forces stabilize the crystal packing, reducing hygroscopicity and enhancing shelf life .
Q. What strategies resolve contradictory spectroscopic data between synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
